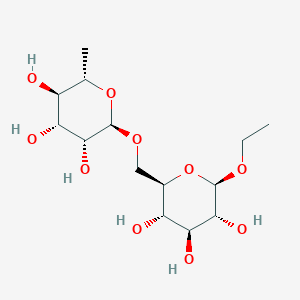
Ethyl 6-O-(6-deoxy--L-mannopyranosyl)--D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-O-(6-deoxy–L-mannopyranosyl)–D-glucopyranoside is a glycoside compound that consists of an ethyl group attached to a glucopyranoside moiety, which is further linked to a 6-deoxy–L-mannopyranosyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-O-(6-deoxy–L-mannopyranosyl)–D-glucopyranoside typically involves the glycosylation of a glucopyranoside derivative with a 6-deoxy–L-mannopyranosyl donor. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate. The reaction conditions usually include anhydrous solvents like dichloromethane or acetonitrile, and the reaction is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of Ethyl 6-O-(6-deoxy–L-mannopyranosyl)–D-glucopyranoside may involve enzymatic glycosylation processes, where specific glycosyltransferases are used to catalyze the formation of the glycosidic bond. This method is advantageous due to its high specificity and yield, as well as the mild reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-O-(6-deoxy–L-mannopyranosyl)–D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the glucopyranoside moiety can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new glycoside derivatives with different alkyl or aryl groups.
Applications De Recherche Scientifique
Ethyl 6-O-(6-deoxy–L-mannopyranosyl)–D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex glycosides and oligosaccharides.
Biology: Studied for its role in cell signaling and recognition processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of bioactive compounds and as a precursor for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl 6-O-(6-deoxy–L-mannopyranosyl)–D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of glycosidases and glycosyltransferases, affecting glycosylation processes in cells. Additionally, it may interact with cell surface receptors, influencing cell signaling pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Ethyl 6-O-(6-deoxy–L-mannopyranosyl)–D-glucopyranoside can be compared with other glycosides such as:
Rutinose: 6-O-(α-L-Rhamnopyranosyl)-D-glucose
Frangulin A: 3-[(6-Deoxy-α-L-mannopyranosyl)oxy]-1,8-dihydroxy-6-methylanthraquinone
Isoverbascoside: (E)-2-(3,4-dihydroxyphenyl)ethyl 3-O-(6-deoxy-α-L-mannopyranosyl)-, 6-(3-(3,4-dihydroxyphenyl)-β-D-glucopyranoside
Uniqueness
Ethyl 6-O-(6-deoxy–L-mannopyranosyl)–D-glucopyranoside is unique due to its specific ethyl group attachment and the presence of the 6-deoxy–L-mannopyranosyl moiety, which imparts distinct chemical and biological properties compared to other glycosides.
Propriétés
Formule moléculaire |
C14H26O10 |
|---|---|
Poids moléculaire |
354.35 g/mol |
Nom IUPAC |
(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6R)-6-ethoxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C14H26O10/c1-3-21-13-12(20)10(18)8(16)6(24-13)4-22-14-11(19)9(17)7(15)5(2)23-14/h5-20H,3-4H2,1-2H3/t5-,6+,7-,8+,9+,10-,11+,12+,13+,14+/m0/s1 |
Clé InChI |
JHWGIVYORFJYGB-AHTAASICSA-N |
SMILES isomérique |
CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)O)O)O |
SMILES canonique |
CCOC1C(C(C(C(O1)COC2C(C(C(C(O2)C)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![12H-Indeno[1,2-b]phenanthrene](/img/structure/B14760709.png)

![2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one](/img/structure/B14760713.png)


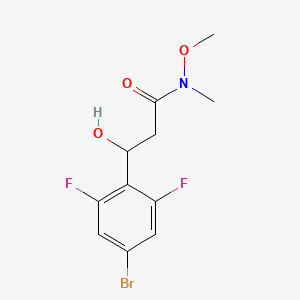
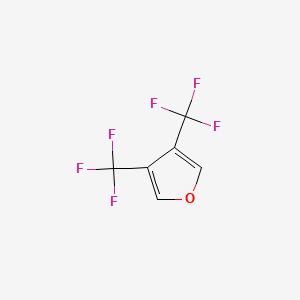


![N-[1-[(2R,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B14760752.png)
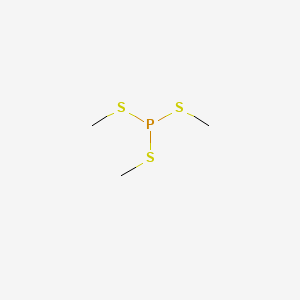
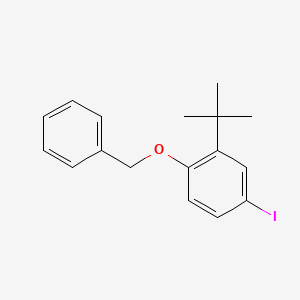

![[S(R)]-N-((R)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14760770.png)
